BenchChemオンラインストアへようこそ!

Daidzein-sulfate

Phase II metabolism SULT1A1 regioselectivity human liver cytosol

Daidzein-7-sulfate (CAS 688025-49-2; IUPAC: [3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate, MW 334.3 g/mol) is a regiospecific Phase II sulfate conjugate of the soy isoflavone daidzein. As an authentic human urinary metabolite arising from regioselective sulfation at the 7-hydroxyl position, it serves as an essential analytical reference standard for quantifying intact isoflavone conjugates in biological matrices — without which enzymatic hydrolysis-based methods systematically misrepresent pharmacokinetic parameters.

Molecular Formula C15H10O7S
Molecular Weight 334.3 g/mol
CAS No. 688025-49-2
Cat. No. B12516872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein-sulfate
CAS688025-49-2
Molecular FormulaC15H10O7S
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)O)O
InChIInChI=1S/C15H10O7S/c16-10-3-1-9(2-4-10)13-8-21-14-7-11(22-23(18,19)20)5-6-12(14)15(13)17/h1-8,16H,(H,18,19,20)
InChIKeyAUXMRGLXSPIQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daidzein-7-sulfate (CAS 688025-49-2): Regiospecific Conjugate Standard for Isoflavone Metabolism & ERβ Pharmacology


Daidzein-7-sulfate (CAS 688025-49-2; IUPAC: [3-(4-hydroxyphenyl)-4-oxochromen-7-yl] hydrogen sulfate, MW 334.3 g/mol) is a regiospecific Phase II sulfate conjugate of the soy isoflavone daidzein [1]. As an authentic human urinary metabolite arising from regioselective sulfation at the 7-hydroxyl position, it serves as an essential analytical reference standard for quantifying intact isoflavone conjugates in biological matrices — without which enzymatic hydrolysis-based methods systematically misrepresent pharmacokinetic parameters [2]. The compound is synthetically accessible via regiospecific protecting-group strategies and is distinguished from its 4′-sulfate regioisomer by distinct chromatographic retention time and mass spectral fragmentation [3].

Daidzein-7-sulfate (CAS 688025-49-2): Why Using Unpositioned Isoflavone Sulfates or Aglycones Produces Non-Reproducible Results


Generic substitution of daidzein-7-sulfate with daidzein aglycone, daidzein-4′-sulfate, or total daidzein sulfate mixtures introduces quantifiable error in both bioanalytical quantification and pharmacological assessment. Human hepatic sulfotransferases (primarily SULT1A1) generate the 7-sulfate and 4′-sulfate regioisomers at an average ratio of 4.5:1 [1], but the two positional isomers display fundamentally divergent estrogen receptor agonist activities: 7-sulfation preserves or enhances estrogenic potency relative to the aglycone, whereas 4′-sulfation markedly attenuates it [2]. Furthermore, the sulfate conjugate population exhibits pharmacokinetic behavior distinct from glucuronide conjugates — with a shorter plasma half-life (3.1 h vs. 3.2 h) and different tissue partitioning [3]. Any analytical workflow that hydrolyzes conjugates to total aglycone or fails to resolve positional sulfate isomers will therefore confound exposure-response relationships and compromise inter-study reproducibility.

Daidzein-7-sulfate (CAS 688025-49-2): Comparator-Anchored Differentiation Evidence for Procurement Decisions


Regioselective 7-Position Sulfation Dominates Human Hepatic Metabolism by a 4.5:1 Ratio Over 4′-Sulfation

Daidzein-7-sulfate is the dominant monosulfate regioisomer generated by human hepatic SULT enzymes. In human liver cytosols from six donors (3 male, 3 female), the average ratio of 7-sulfate to 4′-sulfate formation from daidzein was 4.5:1. The recombinant isoform SULT1A1 catalyzed 7-sulfation at a catalytic efficiency (kcat/Km) 4.4-fold higher than 4′-sulfation, with Km values of 0.47 µM for daidzein monosulfation, which closely matched the cytosolic Km range of 0.46–0.66 µM [1]. This enzymatic preference establishes daidzein-7-sulfate — not daidzein-4′-sulfate — as the quantitatively predominant circulating monosulfate in humans, making it the authentic analyte for pharmacokinetic and exposure biomarker studies.

Phase II metabolism SULT1A1 regioselectivity human liver cytosol isoflavone conjugation

7-Sulfation Preserves Estrogen Agonist Activity Whereas 4′-Sulfation Attenuates It: Proliferation Assay in MCF-7 Cells

In a systematic comparison of sulfated and non-sulfated daidzein species in MCF-7 human breast cancer cells, daidzein-7-sulfate increased cell proliferation with potency very similar to that of the parent aglycone daidzein — both compounds significantly stimulated growth at 10⁻⁷ M and 10⁻⁶ M after 7 and 14 days. In contrast, daidzein-4′-sulfate was only able to increase growth at 10⁻⁶ M after 14 days (P=0.012) and was inactive at all other concentrations and time points [1]. The overall estrogenic potency ranking integrating receptor binding, gene transcription (CAT reporter), and proliferation assays placed daidzein-7-sulfate above daidzein-4′-sulfate in all measured dimensions. The abstract further states: 'Sulphation at the 4′-position of daidzein resulted in a modest reduction in oestrogen agonist activity but sulphation of daidzein at the 7-position resulted in an increase in oestrogen agonist activity' [1].

Estrogen receptor MCF-7 proliferation isoflavone sulfation regioisomer pharmacology

Daidzein Sulfate Conjugates Are Potent Sterol Sulfatase Inhibitors (Ki 1–5.9 µM) Whereas Daidzein Aglycone Is Inactive

The parent aglycone daidzein does not inhibit sterol sulfatase (EC 3.1.6.2), a key enzyme in the intratumoral biosynthesis of active estrogens from inactive steroid sulfate precursors. However, daidzein sulfoconjugates are potent competitive inhibitors of this enzyme. Kinetic analysis using dehydroepiandrosterone sulfate as substrate revealed that daidzein-4′-O-sulfate inhibits with a Ki of 5.9 µM, and daidzein-7,4′-di-O-sulfate with a Ki of 1.0 µM [1]. These Ki values place daidzein sulfoconjugates among the more potent naturally occurring sterol sulfatase inhibitors identified. The sulfoconjugates also inhibit hydroxysteroid and phenol sulfotransferases but only at much higher concentrations, indicating selectivity for the sulfatase target [1].

Sterol sulfatase inhibition breast cancer chemoprevention sulfoconjugate pharmacology enzyme kinetics

Daidzein Sulfate Displays a Distinct Plasma Half-Life (3.1 h) and Distribution Profile Compared to Glucuronide Conjugates (3.2 h; tmax 4.5 vs. 6.0 h) in Humans

In a controlled human pharmacokinetic study (n=12, 6 men and 6 women, consumed soy-protein-isolate drink providing 0.6 mg/kg daidzein equivalents), the plasma apparent terminal half-life (t1/2λz) of daidzein sulfate was 3.1 h versus 3.2 h for daidzein glucuronide. The time to peak plasma concentration (tmax) for daidzein sulfate was 4.5 h, which was 1.5 h faster than that of daidzein glucuronide at 6.0 h. In plasma, daidzein sulfate constituted 26% of total isoflavone, which was 3.25-fold higher than the 8% sulfate fraction observed for genistein (P < 0.05) [1]. The urinary pharmacokinetics study further demonstrated that directly measured daidzein sulfate half-life (3.9 ± 0.5 h, via sulfatase hydrolysis) was 32% shorter than calculated values (5.7 ± 0.08 h, P ≤ 0.02), highlighting the systematic bias introduced by indirect quantification methods [2].

Pharmacokinetics Phase II conjugate half-life soy isoflavone metabolism human plasma profiling

Divergent Functional Fate: D-4′-Sulfate Retains Anti-Estrogenic Neuroglobin Suppression While D-7-Sulfate Displays Estrogen-Mimetic Effects in ERα+ Breast Cancer Cells

In a 2020 study evaluating the impact of daidzein and its individual metabolites on estrogen-induced survival pathways in ERα-positive MCF-7 breast cancer cells, a striking functional divergence between sulfate regioisomers was demonstrated. Daidzein-4′-sulfate (D-4′S, 0.1–1 µM) was the only metabolite that maintained the anti-estrogenic effect of parent daidzein, reducing neuroglobin (NGB) protein levels — an ERα-inducible anti-apoptotic factor — and rendering breast cancer cells significantly more susceptible to paclitaxel chemotherapy. In contrast, daidzein-7-sulfate (D-7S) and the mixed conjugate daidzein-7-glucuronide-4′-sulfate displayed estrogen-mimetic effects, increasing NGB levels and thereby promoting an anti-apoptotic phenotype [1]. This positions the 7-sulfate and 4′-sulfate regioisomers on opposite sides of the estrogenic/anti-estrogenic functional axis.

Neuroglobin anti-estrogenic activity daidzein metabolite divergence paclitaxel sensitization

Daidzein-7-sulfate (CAS 688025-49-2): Defined Application Scenarios Where Regioisomer-Specific Procurement Is Irreplaceable


LC-MS/MS Method Development for Intact Isoflavone Conjugate Profiling in Human Plasma or Urine

Daidzein-7-sulfate is the predominant circulating monosulfate conjugate in humans (4.5:1 formation ratio over 4′-sulfate) [1]. As an authentic reference standard, it is essential for establishing retention time, MRM transitions, and calibration curves for direct quantification of intact conjugates without enzymatic deconjugation. The Hosoda et al. (2008) method demonstrates the chromatographic resolution of daidzein-7-sulfate (D-7-S) from daidzein-4′-sulfate (D-4′-S), genistein-7-sulfate, and genistein-4′-sulfate in human plasma after kinako ingestion [2]. The Shelnutt et al. studies further establish that direct measurement yields a half-life 32% shorter than indirect calculation from total aglycone [3], confirming that conjugate-specific standards are mandatory for accurate pharmacokinetic parameter estimation.

ERβ-Mediated Transcriptional and Anti-Proliferative Pharmacology Studies in Cancer Cell Models

The Journal of Nutrition (2005) study demonstrated that daidzein-7-sulfate (D-7S) induces ERβ-dependent promoter activity, reduces proliferation, promotes p38/MAPK phosphorylation, and activates a proapoptotic caspase-3/PARP cascade in ERβ-transfected human cancer cells [1]. Critically, the Pugazhendhi et al. (2008) proliferation data show that daidzein-7-sulfate retains estrogen agonist activity very similar to daidzein aglycone, while daidzein-4′-sulfate is essentially inactive at comparable concentrations [2]. Researchers studying the ERβ-specific pharmacology of soy isoflavone metabolites must therefore use daidzein-7-sulfate as the representative monosulfate species; substitution with the 4′-isomer would yield a false-negative result for estrogenic activity.

Sterol Sulfatase Inhibition Screening for Breast Cancer Chemoprevention Research

The discovery that daidzein sulfoconjugates are potent competitive inhibitors of sterol sulfatase (Ki = 1.0–5.9 µM) while daidzein aglycone is completely inactive [1] establishes a sulfation-dependent gain of function relevant to intratumoral estrogen deprivation strategies. This pathway is significant because breast tumor tissue derives active estrogens from inactive steroid sulfates via the sterol sulfatase pathway. Daidzein-7-sulfate, as the quantitatively dominant circulating monosulfate, is the appropriate compound for in vitro and ex vivo sterol sulfatase inhibition studies, whereas use of daidzein aglycone would entirely miss this mechanism. The regiospecific synthesis of daidzein 7-sulfate published by Fairley et al. (2003) provides the necessary reference material for such studies [2].

Conjugate-Specific Pharmacokinetic Modeling for Soy Isoflavone Clinical Trials and Exposure Biomarker Studies

The Shelnutt et al. (2002) human pharmacokinetic data demonstrate that daidzein sulfate exhibits a distinct plasma disposition profile: tmax of 4.5 h (vs. 6.0 h for glucuronide), t1/2 of 3.1 h, and plasma representation of 26% of total daidzein (vs. only 8% for genistein sulfate) [1]. The 2000 urinary pharmacokinetics study further revealed systematic measurement bias: directly measured sulfate half-life (3.9 ± 0.5 h) was 32% shorter than indirectly calculated values (5.7 ± 0.08 h, P ≤ 0.02) [2]. For clinical trials requiring accurate assessment of isoflavone conjugate exposure — particularly studies correlating conjugate levels with bone density, menopausal symptom relief, or cancer biomarkers — daidzein-7-sulfate reference material enables conjugate-specific calibration that avoids the systematic errors inherent in enzymatic hydrolysis-based total aglycone methods.

Quote Request

Request a Quote for Daidzein-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.